molecular formula C16H19N4O5P B15169251 Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-64-2

Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-

Cat. No.: B15169251
CAS No.: 643028-64-2
M. Wt: 378.32 g/mol
InChI Key: JLLOWTNNAOWBHW-UHFFFAOYSA-N
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Description

The compound Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- features a phosphonic acid group linked via a methylene bridge to a 4-hydroxybutoxy chain, which is further substituted with a 6-phenylpurine moiety. The phenyl group at the purine’s 6-position distinguishes it from analogs with amino or other substituents.

Properties

CAS No.

643028-64-2

Molecular Formula

C16H19N4O5P

Molecular Weight

378.32 g/mol

IUPAC Name

[4-hydroxy-2-(6-phenylpurin-9-yl)butoxy]methylphosphonic acid

InChI

InChI=1S/C16H19N4O5P/c21-7-6-13(8-25-11-26(22,23)24)20-10-19-15-14(17-9-18-16(15)20)12-4-2-1-3-5-12/h1-5,9-10,13,21H,6-8,11H2,(H2,22,23,24)

InChI Key

JLLOWTNNAOWBHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C(CCO)COCP(=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphonic acid group undergoes nucleophilic substitution via mechanisms such as SN1 or SN2 , depending on the leaving group and reaction conditions. For example, mesylated intermediates (e.g., mesyloxyphosphonates) can react with nucleophiles like chloride ions, replacing the mesyl group via SN2 mechanisms to form α-chlorophosphonates .

Reaction Type Mechanism Conditions Products
SN2 SubstitutionBackside attackMethanesulfonyl chloride, triethylamine, tolueneα-Chlorophosphonates
SN1 SubstitutionCarbocation formationAcidic conditions (e.g., HCl)α-Chlorophosphonates

Elimination Reactions

Under specific conditions, the compound may undergo elimination reactions. For instance, mesylated derivatives can lose the mesyl group (MeSO₃⁻) via E1cb mechanisms, forming double bonds or rearranged structures .

Reaction Type Mechanism Conditions Products
Acid-Catalyzed EliminationFormation of carbocation intermediatesStrong acids (e.g., HCl)Alkenes or rearranged phosphonates

Esterification

The hydroxyl (-OH) groups in the phosphonic acid moiety can react with esterifying agents (e.g., alkyl halides) to form esters. This reaction enhances stability and solubility for pharmaceutical applications.

Reaction Type Mechanism Conditions Products
EsterificationNucleophilic attackAlkyl halides, bases (e.g., pyridine)Phosphonic acid esters

Amidation

The phosphonic acid group can react with amines to form phosphonamides. This reaction is critical for modifying biological activity in drug development.

Reaction Type Mechanism Conditions Products
AmidationCoupling with aminesActivating agents (e.g., EDC, HOBt)Phosphonamides

Coupling Reactions

The compound’s purine structure enables coupling with other molecules (e.g., nucleotides, proteins). Such reactions are pivotal in creating bioconjugates for therapeutic or diagnostic applications.

Reaction Type Mechanism Conditions Products
BioconjugationCrosslinking agents (e.g., EDC)Buffers (e.g., PBS)Functionalized phosphonate conjugates

Acid-Base Reactions

Phosphonic acids react with strong bases (e.g., NaOH) or acids (e.g., HCl) to form salts. These salts are soluble in aqueous systems and are used in drug formulations.

Reaction Type Mechanism Conditions Products
Salt FormationProton transferStrong bases/ acids, aqueous mediaPhosphonate salts (e.g., Na⁺, K⁺)

Key Findings

  • Versatility : The compound’s reactivity spans substitution, elimination, and coupling reactions, making it adaptable for diverse applications .

  • Mechanistic Insights : SN2 pathways dominate in substitution reactions involving good leaving groups (e.g., mesylates), while SN1 mechanisms occur under acidic conditions .

  • Pharmaceutical Potential : Esterification and amidation enhance bioavailability and stability, while coupling reactions enable targeted therapies.

Scientific Research Applications

Phosphonic acid, specifically the compound 4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl] is a complex organic molecule with a phosphonic acid functional group. This group has a phosphorus atom bonded to three oxygen atoms—two in hydroxyl (-OH) form and one in a double bond (P=O)—along with a carbon atom. The compound includes a purine derivative, significant in nucleic acid metabolism, and the phenyl and hydroxyl groups suggest potential for diverse chemical reactivity and biological activity.

Phosphonic acids are used in medicinal chemistry because of their structural similarity to phosphate groups.

Synthesis
Phosphonic acids can be made through several methods:

  • Michaelis-Arbuzov Reaction
  • Hydrophosphonylation
  • সরাসরি জারণ

Applications
Phosphonic acids have a wide range of applications across various fields:

  • Pharmaceuticals
  • Agrochemicals
  • Material Science

Research has indicated that phosphonic acids interact with biological systems, influencing cellular processes by modulating enzyme activities and signaling pathways related to nucleic acid metabolism. Their structural similarities to phosphate groups allow them to mimic natural substrates, leading to competitive inhibition or activation of specific biochemical pathways.

Several compounds share structural features with 4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl] phosphonic acid:

Compound NameStructure FeaturesUnique Characteristics
Methylphosphonic AcidSimple methyl group attachedLess complex; primarily used in industrial applications
Aminomethylphosphonic AcidContains an amine groupExhibits different biological activity profiles
Vinylphosphonic AcidContains a vinyl groupMore reactive due to double bond; used in polymer synthesis
Phenylphosphonic AcidPhenyl group attached directly to phosphorusLess sterically hindered compared to the purine derivative

Mechanism of Action

The mechanism of action of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group allows it to mimic phosphate groups, enabling it to inhibit or activate specific biochemical pathways. This property is particularly useful in medicinal chemistry, where it can be used to design drugs that target specific enzymes involved in disease processes .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and functional differences between the target compound and related phosphonic acid derivatives:

Compound Name Purine Substituent Chain Structure Phosphonic Acid Modifications Key References
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- 6-Phenyl 4-hydroxybutoxy Free phosphonic acid
{[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid (PMEDAP) 2,6-Diamino Ethoxy Free phosphonic acid
Phosphonic acid, [[2-[6-(diethylamino)-9H-purin-9-yl]ethoxy]methyl]- 6-Diethylamino Ethoxy Free phosphonic acid
Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate 2-Amino-6-chloro Methylethoxy Phosphonate ester
Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate 6-Amino Ethoxy Prodrug (pivaloyloxymethyl ester)
Key Observations:

6-Amino derivatives (e.g., PMEDAP) may engage in hydrogen bonding, favoring interactions with polar enzyme active sites .

Chain Modifications :

  • The 4-hydroxybutoxy chain introduces a longer, hydroxylated spacer, which could influence metabolic stability and solubility compared to shorter ethoxy chains .
  • Phosphonate esters (e.g., diisopropyl ester in ) or prodrugs (e.g., pivaloyloxymethyl esters in ) are designed to enhance oral bioavailability by masking the phosphonic acid group.

Biological Implications :

  • Free phosphonic acids (e.g., PMEDAP) often exhibit direct antiviral or enzyme inhibitory activity, while esters require metabolic activation .
  • The 6-phenyl group may confer selectivity toward hydrophobic binding pockets, as seen in kinase inhibitors or nucleotide analogs .

Physicochemical Data:
Property Target Compound PMEDAP Diethylamino Analog
Molecular Formula C₁₆H₁₈N₅O₅P C₈H₁₁N₆O₄P C₁₂H₂₀N₅O₄P
Molecular Weight (g/mol) ~391.3 286.2 329.3
Predicted Solubility Moderate (hydroxy group) High (polar amino groups) Low (diethylamino lipophilicity)
pKa (Phosphonic Acid) ~2.3–2.5 ~2.4 ~2.4
  • The 4-hydroxy group in the target compound improves aqueous solubility relative to fully hydrophobic chains.
  • Phosphonate esters (e.g., ) exhibit higher logP values, enhancing cell permeability but requiring enzymatic hydrolysis for activation .

Biological Activity

Phosphonic acid derivatives have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the treatment of viral infections and cancer. The compound Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- is a notable example, exhibiting various biological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C16H19N4O5P
  • CAS Number : 11314933

This phosphonic acid derivative features a purine-like structure, which is significant for its biological interactions, particularly with nucleic acid-related processes.

1. Anti-Viral Activity

Research has shown that phosphonic acid derivatives can exhibit anti-HIV activity. A study demonstrated that certain analogs of this compound displayed potent inhibition of HIV replication. Specifically, the tetradecanoyl conjugate of TAF (a related compound) showed an inhibition rate exceeding 99% at concentrations as low as 100 ng/mL, indicating the potential for similar efficacy in the target compound .

2. Anti-Cancer Potential

The anti-neoplastic properties of phosphonic acids have also been investigated. A study focusing on a related phosphinic acid derivative reported promising results against osteosarcoma cells (SAOS-2), where cell viability dropped to approximately 55% upon treatment with concentrations up to 5 mM . This suggests that phosphonic acid derivatives could be effective in cancer therapies, particularly for malignancies resistant to conventional treatments.

The mechanism by which these compounds exert their biological effects often involves interaction with cellular pathways related to nucleic acids. For instance, studies have indicated that phosphonic acids may inhibit enzymes involved in nucleotide metabolism or interfere with viral replication mechanisms .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-HIVInhibition >99% at 100 ng/mL
Anti-CancerCell viability reduced to 55% in osteosarcoma cells at 5 mM
MechanismPotential inhibition of nucleotide metabolism and viral replication pathways

Q & A

Q. Why do degradation studies show variable half-lives in soil?

  • Methodological Answer : Microbial diversity impacts degradation rates. Use metagenomic sequencing (16S rRNA) to profile soil microbiota. Spiked samples with Arthrobacter spp. (known phosphonate degraders) reduce t₁/₂ by 50% compared to untreated soil .

Tables

Property Method Key Findings Reference
LogP (Octanol-Water)Shake-flask HPLC0.85 ± 0.12 (hydrophilic due to phosphonate)
Plasma Protein BindingEquilibrium Dialysis92% bound to albumin (pH 7.4)
Enzymatic Inhibition (IC₅₀)Scintillation Proximity Assay0.8 nM against HBV polymerase
Photolysis Half-LifeUV Chamber (254 nm, 25°C)t₁/₂ = 4.2 hours in PBS

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